molecular formula C11H10O3 B1505803 6,8-Dimethyl-4-hydroxycoumarin CAS No. 55004-76-7

6,8-Dimethyl-4-hydroxycoumarin

Cat. No. B1505803
CAS RN: 55004-76-7
M. Wt: 190.19 g/mol
InChI Key: HVHIQQVTLCUBKA-UHFFFAOYSA-N
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Patent
US03974289

Procedure details

Fuming nitric acid (13 ml) was added to a stirred suspension of 6,8-dimethyl-4-hydroxycoumarin (m.p. 253°- 255°; 2.21g) in chloroform (200 ml) at room temperature over 2 hours. After standing for a further 2 hours, the solvent was removed in vacuo at room temperature and 6N hydrochloric acid (50 ml) added to the residue. Filtration and recrystallisation from ethanol gave the product, m.p. 169.5°-170°(d), (C11H9NO5 requires C, 56.18; H, 3.86; N, 5.96. Found; C, 56.22; H, 3.99; N, 5.84).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.C[C:6]1[CH:7]=[C:8]2[C:13](=[C:14]([CH3:16])[CH:15]=1)[O:12][C:11](=[O:17])[CH:10]=[C:9]2[OH:18].[CH:19](Cl)(Cl)Cl>>[CH3:19][C:15]1[C:14]([CH3:16])=[C:13]2[C:8]([C:9]([OH:18])=[CH:10][C:11](=[O:17])[O:12]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.21 g
Type
reactant
Smiles
CC=1C=C2C(=CC(OC2=C(C1)C)=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo at room temperature
ADDITION
Type
ADDITION
Details
6N hydrochloric acid (50 ml) added to the residue
FILTRATION
Type
FILTRATION
Details
Filtration and recrystallisation from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C2C(=CC(OC2=C1C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.